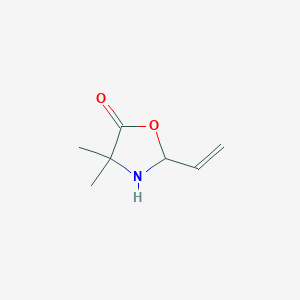

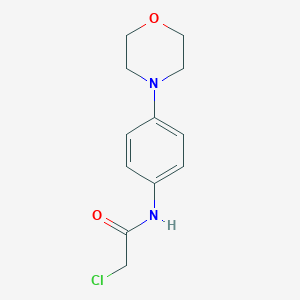

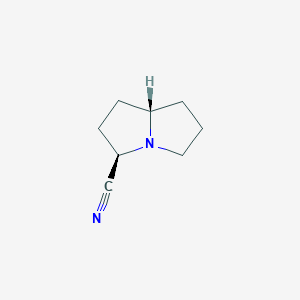

2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nodakenetin ist eine natürlich vorkommende Cumarinverbindung, die aus den Wurzeln von Angelica decursiva isoliert wird, einer Pflanze, die häufig in Ostasien vorkommt. Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nodakenetin kann durch verschiedene organische Synthesemethoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen. So könnte die Synthese beispielsweise mit der Kondensation einer phenolischen Verbindung mit einem geeigneten Aldehyd beginnen, gefolgt von einer Cyclisierung zur Bildung der Cumarinstruktur.

Industrielle Produktionsmethoden: Die industrielle Produktion von Nodakenetin erfolgt in der Regel durch Extraktion aus Angelica decursiva-Wurzeln. Das Verfahren umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um Nodakenetin mit hoher Reinheit zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nodakenetin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydrocumarinderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH₄).

Substitution: Friedel-Crafts-Acylierung mit Acylchloriden und Aluminiumchlorid (AlCl₃).

Wichtigste Produkte:

Oxidation: Chinonderivate.

Reduktion: Dihydrocumarinderivate.

Substitution: Verschiedene substituierte Cumarine, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Nodakenetin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorstufe bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird für seine Rolle bei der Modulation von Enzymaktivitäten untersucht, z. B. die Hemmung von α-Glucosidase und Protein-Tyrosinphosphatase 1B (PTP1B).

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antioxidative und krebshemmende Aktivitäten.

5. Wirkmechanismus

Nodakenetin übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Enzymhemmung: Es hemmt Enzyme wie α-Glucosidase, PTP1B, AChE und BChE, die bei Stoffwechsel- und neurodegenerativen Erkrankungen eine Rolle spielen.

Apoptoseinduktion: Es moduliert die Expression von Proteinen wie Bax und Bcl-2 und fördert die mitochondriale Apoptose in Krebszellen.

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, was zu seinen entzündungshemmenden und neuroprotektiven Wirkungen beiträgt.

Wirkmechanismus

Nodakenetin exerts its effects through various molecular mechanisms:

Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, PTP1B, AChE, and BChE, which play roles in metabolic and neurodegenerative diseases.

Apoptosis Induction: It modulates the expression of proteins like Bax and Bcl-2, promoting mitochondrial apoptosis in cancer cells.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Nodakenetin ist einzigartig unter den Cumarinen aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Zielstrukturen. Zu ähnlichen Verbindungen gehören:

Scopoletin: Ein weiteres Cumarin mit antioxidativen und entzündungshemmenden Eigenschaften, das sich jedoch in seinem Enzymhemmungsprofil unterscheidet.

Umbelliferon: Bekannt für seine UV-absorbierenden Eigenschaften und die Verwendung in Sonnenschutzmitteln, zeigt es auch antioxidative Aktivität.

Esculetin: Zeigt entzündungshemmende und krebshemmende Aktivitäten, hat aber einen anderen Wirkmechanismus als Nodakenetin.

Nodakenetin zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie macht.

Eigenschaften

CAS-Nummer |

172740-37-3 |

|---|---|

Molekularformel |

C7H11NO2 |

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3 |

InChI-Schlüssel |

HYCHVPWNJCXMHY-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)OC(N1)C=C)C |

Kanonische SMILES |

CC1(C(=O)OC(N1)C=C)C |

Synonyme |

5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)

![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)